molecular formula C12H17NO2 B12118767 2-(Dimethylamino)-2-(4-ethylphenyl)acetic acid

2-(Dimethylamino)-2-(4-ethylphenyl)acetic acid

Cat. No.: B12118767
M. Wt: 207.27 g/mol
InChI Key: GZEPQFPCFILENK-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-2-(4-ethylphenyl)acetic acid is a tertiary amine-containing carboxylic acid characterized by a dimethylamino (-N(CH₃)₂) group and a 4-ethylphenyl (-C₆H₄-C₂H₅) substituent attached to the α-carbon of the acetic acid backbone. This structure confers unique electronic and steric properties, making it relevant in organic synthesis and pharmaceutical research. The dimethylamino group is a strong electron-donating substituent, which may influence the compound’s reactivity, solubility, and interactions in biological systems .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-(dimethylamino)-2-(4-ethylphenyl)acetic acid

InChI

InChI=1S/C12H17NO2/c1-4-9-5-7-10(8-6-9)11(12(14)15)13(2)3/h5-8,11H,4H2,1-3H3,(H,14,15)

InChI Key

GZEPQFPCFILENK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(C(=O)O)N(C)C

Origin of Product

United States

Preparation Methods

Alkylation of Benzilic Acid Derivatives

Mechanism : Alkylation of 4-ethylbenzilic acid with 2-dimethylaminoethyl chloride under anhydrous conditions.
Reagents :

ComponentRole
4-Ethylbenzilic acidStarting material
2-Dimethylaminoethyl chlorideAlkylating agent
Toluene/xyleneAprotic solvent
TriethylamineBase

Procedure :

  • Reaction setup : 4-Ethylbenzilic acid is dissolved in toluene under inert gas.

  • Alkylation : 2-Dimethylaminoethyl chloride (1.3–1.5 equivalents) is added slowly, followed by triethylamine (5–10% excess).

  • Workup : The reaction mixture is filtered, dried, and purified via chromatography.

Advantages :

  • High yield (up to 97% in analogous systems).

  • Avoids emulsion issues common in aqueous systems.

Limitations :

  • Requires precise temperature control to prevent side reactions.

  • Residual benzophenone impurities may form if starting material purity is low.

Methyl Esterification and N-Methylation

Mechanism : Two-step process involving methyl esterification of 4-ethyl-2-aminophenylacetic acid, followed by N-methylation.

Step 1: Methyl Esterification
Reagents :

ComponentRole
4-Ethyl-2-aminophenylacetic acidStarting material
SOCl₂Chlorinating agent
MethanolNucleophile

Procedure :

  • Chlorination : 4-Ethyl-2-aminophenylacetic acid reacts with SOCl₂ to form the acid chloride.

  • Esterification : Methanol is added to yield the methyl ester.

Step 2: N-Methylation
Reagents :

ComponentRole
Methyl ester intermediateSubstrate
Methylating agent (e.g., methyl p-toluenesulfonate)N-methylating reagent
KOHBase
Tetrabutylammonium bromidePhase-transfer catalyst

Procedure :

  • Reaction conditions : Methyl ester is treated with methylating agent (3–5 equivalents) in KOH solution under inert gas.

  • Workup : Extracted with diethyl ether, dried, and purified via silica gel chromatography.

Yield Data :

Methylating AgentYield (%)
Methyl p-toluenesulfonate83
Trimethyl phosphate73

Advantages :

  • Scalable for industrial production.

  • Avoids toxic formaldehyde and sodium cyanoborohydride.

Limitations :

  • Requires strict pH control to prevent hydrolysis.

Hydrolysis of Nitrile Precursors

Mechanism : Hydrolysis of 2-(dimethylamino)-2-(4-ethylphenyl)acetonitrile to the carboxylic acid.

Reagents :

ComponentRole
Nitrile precursorStarting material
H₂SO₄/H₂OAcidic hydrolysis
NaOHBasic hydrolysis

Procedure :

  • Acidic hydrolysis : Nitrile is refluxed in H₂SO₄/H₂O.

  • Neutralization : Resulting acid is precipitated with NaOH.

Advantages :

  • Simple reaction setup.

Limitations :

  • Lower yields compared to alkylation methods.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilitySafety
Alkylation80–97>95HighModerate (toxic reagents)
Methyl esterification/N-methylation73–83>95HighHigh (avoidance of harmful agents)
Nitrile hydrolysis50–6090–95LowHigh

Key Observations :

  • Alkylation is preferred for high-purity products but requires careful handling of alkylating agents.

  • Methyl esterification offers safer conditions and is suitable for large-scale synthesis.

Critical Reaction Parameters

Solvent Selection

SolventCompatibility
TolueneIdeal for alkylation (anhydrous conditions)
Diethyl etherPreferred for extraction in N-methylation
DMFUsed in microwave-assisted reactions

Catalyst Requirements

CatalystRole
Tetrabutylammonium bromidePhase-transfer catalyst in N-methylation
TriethylamineBase in alkylation reactions

Purification and Characterization

Chromatography

  • Silica gel : Eluted with ethyl acetate/petroleum ether (1:20).

  • Recrystallization : Toluene or isopropanol used for final purification.

Spectral Data

1H NMR (D₂O) :

  • δ 7.17 (dt, 2H, aromatic), 6.65 (m, 2H, aromatic), 3.55 (t, 2H, CH₂), 3.00 (s, 6H, N(CH₃)₂).

IR (KBr) :

  • ν 1706 cm⁻¹ (C=O), 1512 cm⁻¹ (C=N) .

Chemical Reactions Analysis

Esterification and Hydrolysis Reactions

The carboxylic acid moiety undergoes esterification with alcohols under acidic or coupling conditions. Hydrolysis of resulting esters occurs in aqueous environments.

Reaction TypeReagents/ConditionsProductsYieldReferences
EsterificationEthanol, H<sub>2</sub>SO<sub>4</sub>, reflux (12 h)Ethyl 2-(dimethylamino)-2-(4-ethylphenyl)acetate65–78%
Acid-Catalyzed Hydrolysis1M HCl, 80°C (4 h)Recovered carboxylic acid>90%
Base-Catalyzed Hydrolysis1M NaOH, reflux (2 h)Sodium carboxylate salt85%

Key Findings :

  • Esterification efficiency depends on alcohol chain length, with primary alcohols yielding higher conversions.

  • Hydrolysis under acidic conditions preserves the dimethylamino group, while basic conditions may induce partial demethylation.

Nucleophilic Substitutions

The dimethylamino group participates in quaternization and alkylation reactions, enhancing solubility for pharmaceutical applications.

Reaction TypeReagents/ConditionsProductsYieldReferences
QuaternizationMethyl iodide, CH<sub>3</sub>CN, 60°C (6 h)Trimethylammonium iodide derivative72%
Reductive AminationNaBH<sub>4</sub>, CH<sub>3</sub>OH, RT (3 h)Tertiary amine adducts58%

Key Findings :

  • Quaternization with methyl iodide proceeds efficiently in acetonitrile, forming water-soluble derivatives .

  • Reductive amination with aldehydes requires stoichiometric NaBH<sub>4</sub> to avoid over-reduction .

Decarboxylation and Thermal Decomposition

Controlled thermal degradation studies reveal stability thresholds and decomposition pathways.

ConditionsTemperature/TimeMajor ProductsMechanismReferences
Pyrolysis200°C (N<sub>2</sub>, 2 h)4-Ethylphenylacetone + CO<sub>2</sub>Radical-mediated decarboxylation
Acidic DecarboxylationH<sub>3</sub>PO<sub>4</sub>, 150°C (1 h)2-(Dimethylamino)-1-(4-ethylphenyl)ethaneAcid-catalyzed β-keto pathway

Key Findings :

  • Decarboxylation above 180°C produces volatile ketones, detectable via GC-MS.

  • Phosphoric acid accelerates decarboxylation without affecting the ethylphenyl group.

Oxidation and Reduction Reactions

The dimethylamino group and aromatic ring undergo redox transformations under specific conditions.

Reaction TypeReagents/ConditionsProductsYieldReferences
Oxidation (N-Oxide Formation)H<sub>2</sub>O<sub>2</sub> (30%), CH<sub>3</sub>COOH, 50°C (8 h)N-Oxide derivative63%
Catalytic HydrogenationH<sub>2</sub> (1 atm), Pd/C, EtOH (24 h)2-(Dimethylamino)-2-(4-ethylcyclohexyl)acetic acid41%

Key Findings :

  • N-Oxide formation is pH-sensitive, requiring weak acidic conditions for optimal yield .

  • Hydrogenation of the ethylphenyl ring proceeds sluggishly due to steric hindrance from the dimethylamino group .

Metal-Catalyzed Cross-Coupling

The aromatic ring participates in Suzuki-Miyaura and Ullmann-type couplings for structural diversification.

Reaction TypeCatalysts/ConditionsProductsYieldReferences
Suzuki CouplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O (90°C, 12 h)Biaryl derivatives55%
Ullmann CouplingCuI, L-proline, DMSO (100°C, 18 h)Diaryl ether analogs48%

Key Findings :

  • Suzuki reactions require polar aprotic solvents for effective aryl boronic acid coupling .

  • Copper catalysis enables C-O bond formation but necessitates extended reaction times .

pH-Dependent Tautomerism

The compound exhibits zwitterionic behavior in aqueous solutions, confirmed by <sup>1</sup>H NMR and computational studies .

pH RangeDominant FormpK<sub>a</sub> Values
< 3.0Cationic (protonated amine)pK<sub>a1</sub> = 2.8 (COOH)
3.0–8.5ZwitterionicpK<sub>a2</sub> = 7.1 (NH<sup>+</sup>)
> 8.5Anionic (deprotonated COOH)

Key Findings :

  • Zwitterionic stability peaks at pH 5.5, enhancing solubility in polar solvents.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that compounds related to 2-(Dimethylamino)-2-(4-ethylphenyl)acetic acid exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. This is particularly relevant in the development of targeted cancer therapies where specificity and reduced toxicity are paramount.

Case Study:
A study demonstrated that a related compound effectively inhibited the growth of MDA-MB-231 breast cancer cells, showcasing a reduction in cell viability at micromolar concentrations. The mechanism was attributed to the compound's ability to disrupt microtubule dynamics, essential for mitotic spindle formation .

Synthesis and Derivative Development

2.1 Synthetic Pathways

The synthesis of this compound typically involves several key reactions, including alkylation and acylation processes. Various synthetic routes have been reported, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.

Table 1: Synthetic Routes for this compound

RouteReagentsConditionsYield (%)
Route ADimethylamine, 4-ethylphenylacetyl chlorideReflux in THF85%
Route BDimethylamine, ethyl bromoacetateRoom temperature75%
Route CDimethylamine, 4-ethylphenolAcid catalysis90%

3.1 Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor, particularly against cyclooxygenase (COX) enzymes involved in inflammatory processes. Inhibition of these enzymes can lead to reduced inflammation and pain relief, making it a candidate for analgesic formulations.

Case Study:
In vitro assays demonstrated that derivatives of this compound significantly inhibited COX-1 and COX-2 activity, leading to decreased prostaglandin synthesis—an important mediator of inflammation .

Pharmacological Insights

4.1 Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies suggest favorable absorption characteristics with moderate bioavailability. Toxicological assessments indicate that while the compound exhibits beneficial effects at therapeutic doses, high concentrations may lead to cytotoxicity.

Table 2: Pharmacokinetic Profile

ParameterValue
AbsorptionModerate
Bioavailability~50%
Half-life6 hours
Toxicity LevelLow at therapeutic doses

Mechanism of Action

The mechanism by which 2-(Dimethylamino)-2-(4-ethylphenyl)acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ethylphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of biological targets and pathways, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Key structural analogs differ in the substituents on the phenyl ring or the amino group. These variations significantly impact chemical behavior and applications:

Compound Name Substituent on Phenyl Ring Amino Group Key Differences/Applications Reference
2-(Dimethylamino)-2-(4-ethylphenyl)acetic acid 4-ethyl Dimethylamino Reference compound; used in synthetic studies
2-(Dimethylamino)-2-(3-methylphenyl)acetic acid hydrochloride 3-methyl Dimethylamino (HCl salt) Increased solubility due to hydrochloride salt; potential pharmacological applications
2-(Dimethylamino)-2-(4-fluorophenyl)acetic acid hydrochloride 4-fluoro Dimethylamino (HCl salt) Enhanced electron-withdrawing effect from fluorine; impacts acidity and reactivity
2-Amino-2-(4-ethoxyphenyl)acetic acid 4-ethoxy Primary amino (-NH₂) Reduced steric bulk; altered hydrogen-bonding capacity

Key Findings :

  • Electron-Donating vs. Withdrawing Groups: The 4-ethyl group in the reference compound is electron-donating, increasing electron density on the aromatic ring compared to electron-withdrawing groups like -F . This affects reaction kinetics in processes such as hydrocarboxylation, where electron-donating groups improve yields slightly (e.g., 60.1% for dimethylamino vs. 58% for methyl in ) .
  • Salt Forms : Hydrochloride salts (e.g., in ) enhance water solubility, critical for pharmaceutical formulations.
Functional Group Modifications

Variations in the amino or carboxylic acid groups also influence properties:

Compound Name Functional Group Modification Impact on Properties Reference
N-(2-((4-Ethylphenyl)amino)benzo[d]oxazole-5-yl)-2-methoxyacetamide Acetamide with benzoxazole linkage Increased rigidity; potential kinase inhibition
2-(4-(4-Ethylphenyl)-2-morpholinothiazol-5-yl)acetic acid Thiazole-morpholine hybrid Enhanced bioavailability; drug candidate for inflammation
Diphenylhydantoic acid Carbamoylamino substituent Anticonvulsant activity (phenytoin analog)

Key Findings :

  • Hybrid Structures : Incorporating heterocycles (e.g., benzoxazole in or thiazole in ) improves target binding in medicinal chemistry.
  • Carboxylic Acid vs. Amide : The free carboxylic acid in the reference compound offers reactivity for conjugation, while amide derivatives (e.g., ) enhance metabolic stability .
Reactivity and Application Comparisons
  • Synthetic Utility: The dimethylamino group in this compound facilitates metal-catalyzed reactions. For example, Cu(II)-catalyzed hydrocarboxylation with CO₂ achieved 60.1% yield, outperforming methyl-substituted analogs .
  • Material Science: In resin cements, dimethylamino-containing compounds (e.g., 2-(dimethylamino) ethyl methacrylate) exhibit lower reactivity than ethyl 4-(dimethylamino) benzoate, highlighting substituent position effects on polymerization efficiency .

Data Tables

Table 1: Substituent Effects on Hydrocarboxylation Yields (CO₂ Utilization)
Substituent on Phenyl Ring Amino Group Yield (%) Reference
4-methyl Dimethylamino 58.0
4-ethyl Dimethylamino 60.1
3-methyl Hydroxylphenylamino 58.0
Table 2: Physicochemical Properties of Analogs
Compound Name Molecular Weight Solubility (HCl Salt) Key Application
This compound 235.3 g/mol Low (free acid) Synthetic intermediate
2-(Dimethylamino)-2-(3-methylphenyl)acetic acid hydrochloride 251.7 g/mol High Pharmaceutical research
2-Amino-2-(4-ethoxyphenyl)acetic acid 209.2 g/mol Moderate Peptide synthesis

Biological Activity

2-(Dimethylamino)-2-(4-ethylphenyl)acetic acid, also known as a derivative of phenylacetic acid, has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological properties, including antimicrobial and anticancer activities, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a dimethylamino group and an ethyl-substituted phenyl moiety, which contribute to its unique biological interactions. Its chemical structure can be represented as follows:

C13H17NO2\text{C}_{13}\text{H}_{17}\text{N}\text{O}_2

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) that suggests potential as an antimicrobial agent.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The compound's mechanism of action involves disrupting bacterial cell membranes, leading to cell lysis and death. This property is particularly valuable in developing new antibiotics amidst rising antibiotic resistance.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. A series of in vitro studies demonstrated its ability to inhibit the proliferation of cancer cells, particularly in breast and prostate cancer lines.

  • Study Findings:
    • The compound induced apoptosis in MCF-7 (breast cancer) cells at concentrations above 50 µM.
    • In prostate cancer cell lines, it reduced cell viability by approximately 70% at similar concentrations.

These findings suggest that the compound may act through pathways involving caspase activation and modulation of cell cycle regulators.

Case Study 1: Antimicrobial Efficacy

A clinical trial investigated the efficacy of this compound in treating skin infections caused by resistant strains of Staphylococcus aureus. Patients treated with a topical formulation showed a significant reduction in infection severity compared to those receiving standard care.

Case Study 2: Cancer Treatment

In a preclinical study involving xenograft models of prostate cancer, administration of the compound resulted in tumor size reduction by over 50% after four weeks. Histological analysis revealed increased apoptosis and decreased angiogenesis in treated tumors.

Q & A

Q. What are the recommended synthetic routes for 2-(Dimethylamino)-2-(4-ethylphenyl)acetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A two-step synthesis is commonly employed:

Esterification : React 4-ethylphenylacetic acid with ethanol under acid catalysis (e.g., H₂SO₄) to form the ethyl ester intermediate.

Dimethylamination : Introduce the dimethylamino group via nucleophilic substitution using dimethylamine in the presence of a coupling agent (e.g., DCC).

  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., THF for better amine solubility) and temperature (40–60°C) to enhance yield .
Parameter Optimal Condition Purpose
SolventTHF/DCM mixtureBalances solubility and reactivity
Temperature50°CAccelerates reaction without degradation
CatalystDCCFacilitates amide bond formation

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : Confirm molecular structure via ¹H/¹³C NMR, focusing on the dimethylamino proton signals (δ ~2.2–2.5 ppm) and aromatic protons (δ ~7.2–7.4 ppm) .
  • HPLC : Assess purity (>95%) using a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .
  • Mass Spectrometry : Verify molecular weight (e.g., ESI-MS: [M+H]⁺ expected at m/z 236.2) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Begin with in vitro assays:
  • Enzyme Inhibition : Test against cyclooxygenase (COX-1/COX-2) for anti-inflammatory potential at concentrations of 1–100 µM .
  • Cytotoxicity : Use MTT assays on human fibroblast (e.g., NIH/3T3) or cancer cell lines (e.g., HeLa) to screen for toxicity (IC₅₀ determination) .
  • Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) to identify potential targets .

Q. How can solubility and stability be assessed for experimental reproducibility?

  • Methodological Answer :
  • Solubility : Perform shake-flask experiments in buffers (pH 2–10) and solvents (DMSO, ethanol). Measure saturation concentration via UV-Vis spectroscopy .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC and identify byproducts with LC-MS .

Q. What are the key safety considerations for handling this compound in the lab?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for synthesis .
  • Storage : Keep in airtight containers at –20°C, protected from light and moisture .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction pathways for this compound?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to:
  • Map reaction coordinates for dimethylamination, identifying transition states and energy barriers.
  • Screen solvents using COSMO-RS for polarity/solubility predictions.
  • Integrate with experimental data via feedback loops to refine conditions (e.g., ICReDD’s hybrid computational-experimental approach) .

Q. What strategies resolve contradictions in bioactivity data across different assay models?

  • Methodological Answer :
  • Variable Analysis : Systematically test pH, temperature, and cell line variability. For example, COX-2 inhibition may differ between murine macrophages (RAW 264.7) and human monocytes (THP-1) due to enzyme isoform expression .
  • Dose-Response Curves : Use nonlinear regression to compare EC₅₀/IC₅₀ values across models.
  • Orthogonal Assays : Validate findings with complementary techniques (e.g., Western blot for protein expression alongside enzyme assays) .

Q. How can structural analogs inform structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Analog Design : Synthesize derivatives with modified substituents (e.g., replacing 4-ethylphenyl with 4-hydroxyphenyl or varying alkyl groups on the amine) .
  • Bioactivity Profiling : Compare IC₅₀ values in enzyme assays to identify critical functional groups. For example, bulkier substituents may enhance receptor binding affinity .
  • Crystallography : Solve X-ray structures of analogs bound to target proteins (e.g., COX-2) to visualize binding modes .

Q. What advanced techniques elucidate the compound’s mechanism of action at the molecular level?

  • Methodological Answer :
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics to receptors/enzymes.
  • Molecular Dynamics (MD) Simulations : Model interactions between the compound and binding pockets (e.g., 100-ns simulations in GROMACS) .
  • Metabolomics : Track cellular metabolite changes via LC-MS to identify affected pathways (e.g., arachidonic acid metabolism for anti-inflammatory effects) .

Q. How can reactor design improve scalability of the synthesis process?

  • Methodological Answer :
  • Continuous Flow Reactors : Enhance mixing and heat transfer for the dimethylamination step, reducing side reactions .
  • Process Analytical Technology (PAT) : Integrate in-line FTIR or Raman spectroscopy to monitor reaction progress in real time.
  • Scale-Up Considerations : Optimize residence time and catalyst loading using dimensionless scaling parameters (e.g., Reynolds number) .

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